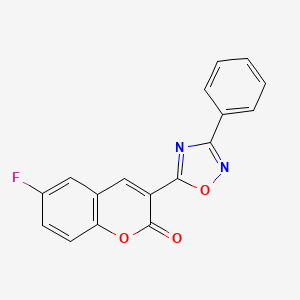

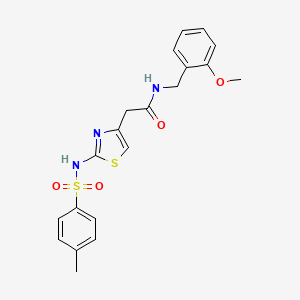

![molecular formula C19H20N2O3S B2779034 N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895445-18-8](/img/structure/B2779034.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It likely contains a benzothiazole core, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis information for “N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not available, similar compounds such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .

Wissenschaftliche Forschungsanwendungen

Urease Inhibitory Activities

This compound has been examined for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibitors of this enzyme have applications in agriculture to reduce the loss of urea-based fertilizers and in medicine to treat infections caused by urease-producing bacteria.

Drug Development

The complex structure of this benzothiazole derivative suggests its utility in drug development . Its molecular framework is conducive to binding with various biological targets, which is a valuable property in the design of new pharmacologically active molecules.

Material Synthesis

Due to its perplexing structure, this compound offers applications in material synthesis . It can be used to create novel materials with specific electronic or photonic properties, which are essential in the development of new sensors, semiconductors, or display technologies.

Antibacterial Activities

Research indicates that derivatives of 2,3-dimethoxybenzamide exhibit antibacterial activities . This suggests that our compound of interest could be synthesized and tested for its efficacy against bacterial strains, potentially leading to new antibacterial agents.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory properties . They have shown inhibitory activity against COX-1 and COX-2 enzymes , which are involved in the inflammatory response.

Result of Action

Benzothiazole derivatives have been associated with anti-inflammatory and anti-tubercular activities . These activities suggest that the compound could have effects at both the molecular and cellular levels, potentially inhibiting the growth of M. tuberculosis and reducing inflammation.

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-14-16(10-12)25-19(20-14)21-18(22)13-6-5-7-15(23-3)17(13)24-4/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAKVGITLBTIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

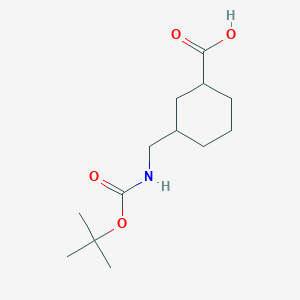

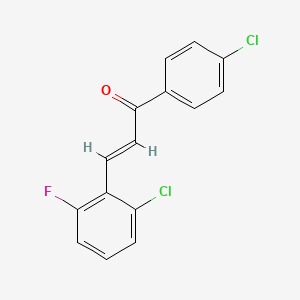

![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)

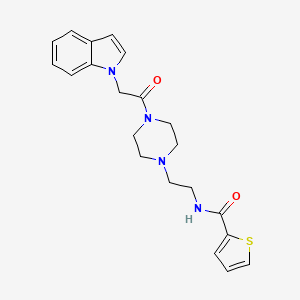

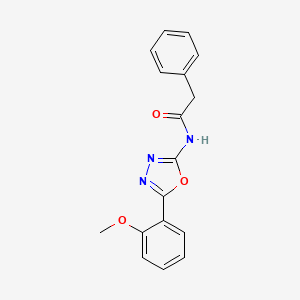

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)

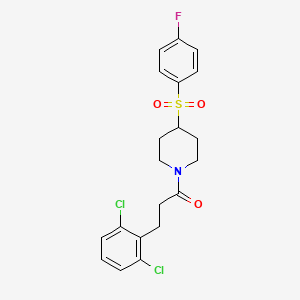

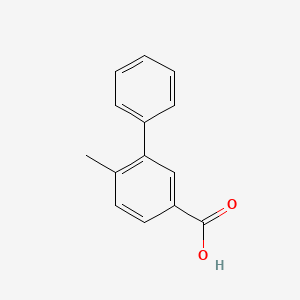

![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2778966.png)